Comparative Odor Character Differentiation vs. Isoamyl Phenylacetate and Ethyl Phenylacetate
Isobutyl phenylacetate presents a sweet honey-cocoa-floral profile with waxy-spicy nuances [1], contrasting with isoamyl phenylacetate's sweet, balsamic, and animalic character , and ethyl phenylacetate's floral-rosy, balsamic dark chocolate profile with a significantly lower detection threshold of 650 ppb [2] or ~73 μg/L in wine matrices [3]. This differential sensory profile is critical for formulation specificity in gourmand and honey-cocoa accords.
| Evidence Dimension | Odor character and intensity |
|---|---|
| Target Compound Data | Sweet honey-cocoa-floral with waxy-spicy nuances; medium to strong odor strength; recommended evaluation at 1–10% dilution [1] |
| Comparator Or Baseline | Isoamyl phenylacetate: sweet, balsamic, animalic ; Ethyl phenylacetate: floral, honey, rosy, balsamic dark chocolate, cocoa notes; detection threshold 650 ppb [2], sensory threshold ~73 μg/L [3] |
| Quantified Difference | Isobutyl phenylacetate lacks the pronounced animalic note of isoamyl phenylacetate and exhibits higher odor threshold than ethyl phenylacetate (exact threshold value not published for isobutyl derivative) |
| Conditions | Organoleptic evaluation by expert panels; odor threshold determined in 46% ethanol/water solution (ethyl phenylacetate) [2] and in wine matrix (ethyl phenylacetate) [3] |
Why This Matters
The distinct odor profile of isobutyl phenylacetate enables targeted formulation of gourmand honey-cocoa accords without introducing animalic off-notes, a critical differentiator for perfumers and flavorists when selecting among phenylacetate esters.
- [1] Scentspiracy. Isobutyl Phenylacetate (CAS 102-13-6) – Premium Synthetic Honey-Cocoa Ingredient for Perfumery. Odor Profile: Sweet cocoa-honey dominant with floral undertones, waxy-spicy nuances; Odor Strength: Medium to strong. View Source
- [2] Scent.vn. Ethyl phenylacetate (CAS 101-97-3). Odor impact est. High; Odor threshold - Detection: 650 ppb. View Source
- [3] Tat L, Comuzzo P, Battistutta F, Zironi R. Sweet-like off-flavor in Aglianico del Vulture Wine: Ethyl Phenylacetate as the mainly involved compound. J Agric Food Chem. 2007; Sensory threshold near 73 μg/L. View Source
